Lazabemide

MAO-B selectivity enzyme inhibition cross-reactivity profiling

Lazabemide (Ro 19-6327) is a reversible, highly selective MAO-B inhibitor (IC50 0.03 μM, >3,333-fold selectivity vs MAO-A) with a defined 16–36 hour inhibition duration, enabling predictable washout without permanent enzyme modification. Unlike irreversible inhibitors (selegiline), it lacks amphetamine metabolites and requires no de novo enzyme synthesis for recovery. Ideal for time-sensitive PD, Alzheimer's, and addiction studies.

Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
CAS No. 103878-84-8
Cat. No. B1674597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLazabemide
CAS103878-84-8
Synonyms(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta(b)indol-3-yl acetic acid
laropiprant
MK-0524
Molecular FormulaC8H10ClN3O
Molecular Weight199.64 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)C(=O)NCCN
InChIInChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13)
InChIKeyJZXRLKWWVNUZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lazabemide (CAS 103878-84-8) MAO-B Selective Inhibitor: Technical Profile for Parkinson′s and Alzheimer′s Research Procurement


Lazabemide (Ro 19-6327) is a selective, reversible inhibitor of monoamine oxidase B (MAO-B) with an IC50 of 0.03 μM (30 nM) for MAO-B and minimal activity at MAO-A (IC50 >100 μM), yielding >3,300-fold selectivity [1]. It is a short-acting reversible inhibitor that does not undergo metabolism to amphetamines or other active compounds, distinguishing it from irreversible MAO-B inhibitors [2]. Lazabemide exhibits Ki values of 7.9–84 nM for MAO-B depending on assay conditions .

Why Lazabemide Cannot Be Interchanged with Other MAO-B Inhibitors in Parkinson′s Research Models


MAO-B inhibitors differ fundamentally in reversibility, metabolic fate, and off-target pharmacology. Irreversible inhibitors like selegiline and rasagiline require de novo enzyme synthesis for recovery of MAO-B activity, whereas lazabemide produces rapid, fully reversible inhibition with enzyme activity returning to baseline approximately 36 hours after discontinuation [1]. Unlike selegiline, lazabemide is not metabolized to amphetamine derivatives, eliminating confounding neurochemical effects [2]. Cross-study data demonstrate that MAO-B inhibitors exhibit distinct binding free energy profiles, with lazabemide showing ΔGbind = −33.19 kcal/mol for MAO-B versus selegiline (−38.23 kcal/mol) and rasagiline (−38.60 kcal/mol), reflecting differences in binding thermodynamics that preclude simple substitution [3].

Lazabemide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Informed Procurement


MAO-B vs. MAO-A Selectivity Ratio Compared with Moclobemide, Selegiline, and Rasagiline

Lazabemide exhibits MAO-B IC50 = 0.03 μM (30 nM) versus MAO-A IC50 >100 μM, yielding >3,333-fold selectivity for MAO-B [1]. In contrast, the MAO-A inhibitor moclobemide shows IC50 = 6.1–6.30 μM for MAO-A but minimal MAO-B activity (IC50 = 783.31 μM), producing ~128-fold selectivity for MAO-A [2]. Selegiline (irreversible MAO-B inhibitor) shows dose-dependent selectivity loss in vivo due to amphetamine metabolite formation [3]. Rasagiline demonstrates MAO-B IC50 = 4.43 nM with MAO-A IC50 = 412 nM, yielding ~93-fold selectivity—substantially lower than lazabemide's >3,333-fold window .

MAO-B selectivity enzyme inhibition cross-reactivity profiling

Reversible vs. Irreversible MAO-B Inhibition: Enzyme Recovery Kinetics

Lazabemide produces reversible MAO-B inhibition with enzyme activity returning to baseline approximately 36 hours after drug discontinuation following 350 mg twice-daily dosing [1]. Twice-daily dosing of lazabemide (100-350 mg) achieves complete MAO-B inhibition with duration of complete inhibition ranging dose-dependently from 16 hours (100 mg) to 36 hours (350 mg) [1]. In contrast, irreversible inhibitors like selegiline and rasagiline covalently modify the enzyme, requiring approximately 2-4 weeks for full MAO-B activity recovery due to de novo enzyme synthesis [2]. This reversibility gives lazabemide a significantly shorter 'wash out' time compared to selegiline [3].

reversible inhibition washout kinetics experimental timing

Metabolic Fate: No Amphetamine Metabolite Formation vs. Selegiline

Lazabemide is not metabolized to amphetamines or other active compounds, unlike selegiline which undergoes metabolism to L-methamphetamine and L-amphetamine [1]. Selegiline's amphetamine metabolites produce confounding neurochemical effects including dopamine release and norepinephrine reuptake inhibition independent of MAO-B inhibition [2]. This metabolic distinction is explicitly noted in the primary literature: 'Lazabemide (Ro 19-6327) is a short-acting, reversible, highly selective inhibitor of monoamine oxidase type B, that, unlike selegiline (deprenyl), is not metabolized to active compounds' [1].

drug metabolism amphetamine metabolites neurochemical confounding

Cardiovascular Safety: Arrhythmia Risk Assessment in Parkinson′s Patients

An 8-week double-blind, placebo-controlled study with 24-hour ambulatory ECG monitoring (n=51 Parkinson's patients) evaluated lazabemide's proarrhythmic potential. Results showed that 'Lazabemide therapy did not induce clinically significant arrhythmias' [1]. One patient in the lazabemide group (n=25) showed AV block progression, but causality was not definitively established. Orthostatic systolic blood pressure decrease was 10 mmHg greater in the lazabemide group than placebo (mean difference: 10 mmHg) [1]. This represents the only dedicated cardiac safety study among MAO-B inhibitors in Parkinson's patients using 24-hour ambulatory ECG monitoring [2].

cardiac safety arrhythmia orthostatic hypotension

Clinical Endpoint: 51% Reduction in Levodopa Requirement Risk vs. Placebo

In a 1-year randomized trial (N=321 early untreated Parkinson's patients), lazabemide (25, 50, 100, or 200 mg/day) reduced the risk of reaching the primary endpoint (disability sufficient to require levodopa therapy) by 51% compared with placebo (hazard ratio ~0.49) [1]. This effect was consistent across all dosage groups (25-200 mg/day). The magnitude and pattern of benefits were similar to those observed after 1 year of deprenyl (selegiline) treatment in the DATATOP clinical trial [1]. No significant difference in adverse event frequency was observed between lazabemide and placebo groups [1].

Parkinson's disease disease progression levodopa-sparing

Smoking Cessation: Dose-Dependent Abstinence Rate vs. Placebo

In an 8-week double-blind, placebo-controlled phase II study, lazabemide demonstrated dose-dependent smoking cessation efficacy. Sustained abstinence rates during the last 4 weeks of treatment in the intent-to-treat population were 9% for placebo, 11% for lazabemide 100 mg/day, and 17% for lazabemide 200 mg/day (P for trend = 0.036) [1]. This represents a proof-of-concept for MAO-B inhibition as a smoking cessation strategy, with a 1.9-fold higher abstinence rate at 200 mg/day versus placebo (17% vs. 9%).

smoking cessation MAO-B inhibition nicotine dependence

Lazabemide Optimal Research Applications: Evidence-Driven Use Cases for Procurement Decision-Making


Early Parkinson's Disease Progression Studies Requiring Levodopa-Sparing Endpoints

Lazabemide is the optimal choice for long-term (≥1 year) disease-modification studies in early Parkinson's disease, supported by Level I evidence showing 51% reduction in levodopa initiation risk versus placebo (N=321) [1]. Its reversible inhibition profile and lack of amphetamine metabolites eliminate confounding neurochemical effects, enabling cleaner interpretation of MAO-B inhibition on disease progression. Procurement is justified for translational research programs evaluating MAO-B inhibition as a levodopa-sparing strategy in neurodegenerative models. [2]

Crossover Experimental Designs Requiring Rapid Washout and Reversibility

For within-subject crossover studies where enzyme recovery time is critical, lazabemide's ~36-hour washout to baseline MAO-B activity offers a substantial operational advantage over irreversible inhibitors requiring 2-4 weeks for enzyme recovery [1]. This enables compressed study timelines and reduces participant dropout. Researchers designing crossover pharmacokinetic/pharmacodynamic studies or evaluating acute MAO-B inhibition effects should prioritize lazabemide over selegiline or rasagiline. [2]

Cardiovascular Safety-Conscious Parkinson's Research Protocols

Investigators designing Parkinson's studies with cardiovascular monitoring requirements should select lazabemide based on its dedicated cardiac safety evidence from 24-hour ambulatory ECG monitoring showing no clinically significant arrhythmia induction (n=51) [1]. The quantified orthostatic BP effect (10 mmHg greater decrease vs. placebo) provides a benchmark for safety monitoring and power calculations. This evidence base supports protocol inclusion where other MAO-B inhibitors lack equivalent cardiac safety characterization. [2]

Nicotine Dependence and Smoking Cessation Mechanistic Studies

Lazabemide is the only MAO-B inhibitor with demonstrated smoking cessation efficacy in a randomized controlled trial (17% abstinence at 200 mg/day vs. 9% placebo, P=0.036 for trend) [1]. Researchers investigating the role of MAO-B in nicotine dependence, or developing combination therapies with nicotine replacement, should procure lazabemide as the reference MAO-B inhibitor in this indication. The dose-response relationship (100 mg: 11%; 200 mg: 17%) provides validated dose selection guidance. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lazabemide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.